molecular formula C13H21F2NO3 B14045659 Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B14045659
M. Wt: 277.31 g/mol
InChI Key: BXYYLFKDAYTEHA-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the spirocyclic core, introduction of the difluoro group, and subsequent functionalization to introduce the hydroxymethyl and carboxylate groups. Common reagents used in these reactions include organometallic reagents, fluorinating agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The difluoro group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro and hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the difluoro position.

Scientific Research Applications

Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,1-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, which may lack the spirocyclic core or have different functional groups.

Properties

Molecular Formula

C13H21F2NO3

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-6-4-12(5-7-16)9(8-17)13(12,14)15/h9,17H,4-8H2,1-3H3

InChI Key

BXYYLFKDAYTEHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(C2(F)F)CO

Origin of Product

United States

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